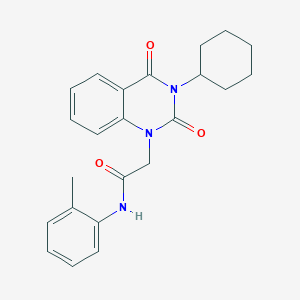
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic, with effects similar to those of morphine. However, it has been associated with a number of adverse effects, including respiratory depression and addiction. Despite these risks, U-47700 continues to be used in scientific research, particularly in the field of pain management.
作用機序
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for mediating the analgesic effects of opioids. It produces its effects by inhibiting the release of neurotransmitters such as substance P, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide produces a number of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also produces a euphoric effect, which is responsible for its addictive potential. In addition, it has been found to have a number of other effects, including the inhibition of gastric emptying and the suppression of the immune system.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide has a number of advantages for use in scientific research, including its potency and its ability to produce analgesia. However, it also has a number of limitations, including its potential for addiction and its association with respiratory depression.
将来の方向性
There are a number of future directions for research on N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide. One area of research is focused on developing safer and more effective analgesics that do not produce the adverse effects associated with N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide. Another area of research is focused on understanding the mechanisms of addiction and developing treatments for addiction. Finally, there is a need for further research on the biochemical and physiological effects of N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide, particularly in relation to its effects on the immune system and other physiological systems.
合成法
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide is synthesized through a multi-step process that involves the reaction of several chemical precursors. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenyl-2-nitropropene. This compound is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine. The amine is then acylated using 3,3-dimethylbutyryl chloride to form N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide has been used in scientific research to study its effects on pain management. It has been found to be a potent analgesic, with effects similar to those of morphine. However, it has also been associated with a number of adverse effects, including respiratory depression and addiction.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)9-13(16)15-10-6-7-11(17-4)12(8-10)18-5/h6-8H,9H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSPRWSOLSTTCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5833670.png)
![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5833679.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B5833684.png)
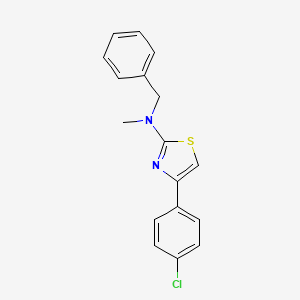
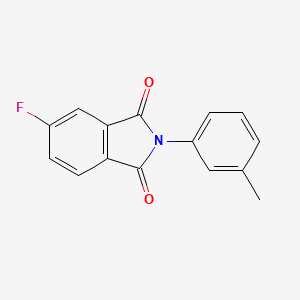
![N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5833706.png)
![5-phenyl-2-furaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5833717.png)
![5-hydroxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5833720.png)

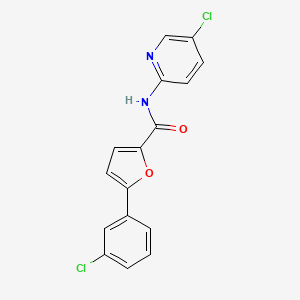
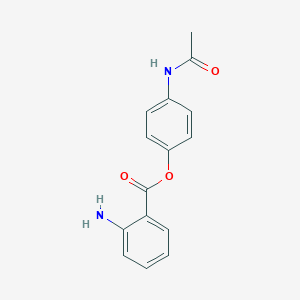
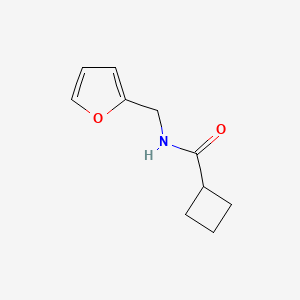
![2-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5833745.png)
